N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-12-15(8-9-18(14)24-2)17-13-26-20(21-17)22-19(23)10-11-25-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTMJQBYOVVEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CCOC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide is a compound of significant interest due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and is characterized by its ability to interact with various biological targets.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 318.4 g/mol. The structural representation includes a thiazole moiety linked to a phenoxypropanamide group, contributing to its biological activity.
Biological Activity
Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit notable antioxidant properties. For instance, related thiazole derivatives have demonstrated antioxidant activity significantly higher than ascorbic acid in DPPH radical scavenging assays.
Antimicrobial Properties : Thiazole derivatives are frequently investigated for their antimicrobial effects. Research has shown that compounds with thiazole rings can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
Antitumor Activity : There is growing evidence that thiazole-containing compounds exhibit antitumor effects. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through modulation of specific signaling pathways .
The mechanism of action for this compound likely involves interactions with enzymes or receptors involved in disease pathways. Thiazoles are known to act as enzyme inhibitors, which may lead to therapeutic effects against various diseases.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of thiazole derivatives:
- Antitumor Study : A study published in a peer-reviewed journal demonstrated that a thiazole derivative similar to this compound showed significant cytotoxicity against human cancer cell lines. The study reported an IC50 value indicating effective concentration levels required for 50% inhibition of cell growth .
- Antimicrobial Testing : In another research project, a series of thiazole derivatives were screened for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity, suggesting a promising avenue for antibiotic development .
Comparative Analysis
| Property | This compound | Similar Thiazole Derivative |
|---|---|---|
| Molecular Weight | 318.4 g/mol | ~300 g/mol |
| Antioxidant Activity | High (1.4 times higher than ascorbic acid) | Moderate |
| Antimicrobial Activity | Potent against multiple bacterial strains | Limited |
| Antitumor Activity | Significant cytotoxicity against cancer cell lines | Variable |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazol-2-yl Acetamide Derivatives
Compounds such as N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (, Compound 14) and N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (, Compound 15) share the thiazol-2-yl acetamide backbone but differ in aryl substituents. Key distinctions include:
- Synthetic Routes : highlights the use of thiourea and α-halogenated ketones in thiazole ring formation, a method likely applicable to the target compound .
Table 1: Comparison of Thiazol-2-yl Acetamide Derivatives
| Compound Name | Aryl Substituent | Molecular Formula | Key Functional Groups | Synthesis Method |
|---|---|---|---|---|
| Target Compound | 4-Methoxy-3-methylphenyl | C₂₀H₂₁N₂O₃S | Thiazole, propanamide | Cyclization (inferred) |
| N-[4-(3-Chloro-4-fluorophenyl)-thiazol-2-yl]acetamide | 3-Chloro-4-fluorophenyl | C₁₁H₈ClFN₂OS | Thiazole, acetamide | Thiourea + α-haloketone |
| N-[4-(4-Chloro-3-methylphenyl)-thiazol-2-yl]acetamide | 4-Chloro-3-methylphenyl | C₁₂H₁₁ClN₂OS | Thiazole, acetamide | Suzuki coupling (Pd-catalyzed) |
Thiazole-Triazole Hybrids
describes compounds like N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives fused with triazole and benzimidazole moieties (e.g., Compound 9a). These hybrids exhibit expanded heterocyclic systems, which may enhance binding affinity in biological targets compared to simpler thiazole-propanamide structures.
Propanamide Derivatives with Varied Aryl Groups
3-(4-Methoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)propanamide () shares the propanamide chain but incorporates a trifluoromethylphenyl-thiazole group. The trifluoromethyl group increases lipophilicity and metabolic stability, contrasting with the target compound’s methoxy-methylphenyl group, which prioritizes solubility .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis likely parallels methods in and , utilizing cyclization or condensation reactions with acetic anhydride or thiourea .
- Structure-Activity Relationships (SAR): Electron-donating groups (e.g., methoxy) on the aryl ring may improve solubility but reduce membrane permeability compared to halogenated analogs. The phenoxy-propanamide chain could confer conformational flexibility, enhancing interaction with enzyme active sites.
- Potential Applications: While direct data are absent, analogs in and suggest possible roles as kinase inhibitors or antimicrobial agents due to thiazole’s prevalence in drug discovery .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide?
- Methodological Answer :
- Step 1 : Use a stepwise approach to vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, ethanol as a solvent (60–80°C) may improve cyclization efficiency for thiazole formation .
- Step 2 : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of precursors (e.g., 4-methoxy-3-methylphenyl derivatives and propanamide intermediates) to minimize side products.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize to ≥95% purity. Yield optimization data from analogous thiazole syntheses show 87–95% yields under controlled conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the thiazole ring and methoxy/methyl groups. For example, aromatic protons in the 4-methoxy-3-methylphenyl moiety appear at δ 6.8–7.5 ppm .
- FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, C-O-C stretch at ~1250 cm) .
- Elemental Analysis : Cross-validate calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation acceptable) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Solvent Screening : Test DMSO for stock solutions (10–50 mM) due to its compatibility with thiazole derivatives.
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Table : Solubility data for similar compounds in common solvents :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Ethanol | 5–10 |
| Water | <1 |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the thiazole ring’s electron-deficient C-2 position may favor nucleophilic attack .
- Step 2 : Simulate reaction pathways using software like Gaussian or ORCA. Compare activation energies for plausible mechanisms (e.g., SNAr vs. radical pathways).
- Step 3 : Validate predictions with experimental kinetic studies (e.g., monitoring by -NMR or mass spectrometry) .
Q. What strategies resolve contradictions between theoretical and experimental data (e.g., unexpected byproducts)?
- Methodological Answer :
- Hypothesis Testing : Re-examine reaction conditions (e.g., trace moisture causing hydrolysis) or characterization artifacts (e.g., NMR solvent interactions).
- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) or X-ray crystallography to confirm structural assignments. For example, crystallography resolved ambiguities in a related pyrazoline derivative .
- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral or chromatographic data .
Q. How can structure-activity relationship (SAR) studies guide medicinal chemistry optimization?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in the methoxy/methyl groups or phenoxy substituents. For example, replacing methoxy with trifluoromethyl improved metabolic stability in a quinazoline analog .
- Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity).
- Step 3 : Use QSAR models to correlate substituent electronic parameters (Hammett constants) with activity .
Q. What engineering considerations are critical for scaling up synthesis?
- Methodological Answer :
- Reactor Design : Opt for continuous-flow reactors to enhance heat/mass transfer during thiazole cyclization, reducing side reactions .
- Process Control : Implement PAT (Process Analytical Technology) tools like inline IR spectroscopy for real-time monitoring .
- Table : Key parameters for scale-up :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Temperature | 70°C ± 2°C | 70°C ± 1°C |
| Mixing Speed | 300 rpm | 1000 rpm |
| Reaction Time | 6 hr | 4 hr |
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Check : Re-crystallize the compound and analyze via DSC (differential scanning calorimetry). Impurities can depress melting points by 5–10°C .
- Polymorphism Screening : Test crystallization in different solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs .
Q. What mechanistic insights explain unexpected biological activity in cell-based assays?
- Methodological Answer :
- Target Profiling : Use proteomics or kinome screening to identify off-target interactions. For example, a thiazole derivative showed unanticipated kinase inhibition due to structural mimicry .
- Metabolite Identification : Perform LC-MS/MS to detect in situ degradation products (e.g., hydrolysis of the propanamide moiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
